molecular formula C5H12S2 B14636434 3-Ethyl-2,4-dithiapentane CAS No. 57093-94-4

3-Ethyl-2,4-dithiapentane

Cat. No.: B14636434
CAS No.: 57093-94-4
M. Wt: 136.3 g/mol
InChI Key: VKKDPAMHYXBCEE-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dithiapentane: is an organic compound with the molecular formula C5H12S2 and a molecular weight of 136.279 g/mol . It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties. This compound is often studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4-dithiapentane typically involves the reaction of ethyl mercaptan with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and reagents is common to achieve efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4-dithiapentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the original sulfide form.

    Substitution: The sulfur atoms in this compound can participate in substitution reactions, where other functional groups replace the sulfur atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Ethyl-2,4-dithiapentane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur metabolism. It may also be used as a model compound to study the behavior of sulfur-containing molecules in biological systems .

Industry: In the industrial sector, this compound is used as a flavoring agent due to its strong odor. It is commonly used to mimic the aroma of truffles in food products .

Mechanism of Action

The mechanism of action of 3-ethyl-2,4-dithiapentane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of sulfoxides and sulfones, which may further participate in biochemical pathways. The sulfur atoms in the compound can act as nucleophiles or electrophiles, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .

Properties

CAS No.

57093-94-4

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)propane

InChI

InChI=1S/C5H12S2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3

InChI Key

VKKDPAMHYXBCEE-UHFFFAOYSA-N

Canonical SMILES

CCC(SC)SC

Origin of Product

United States

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